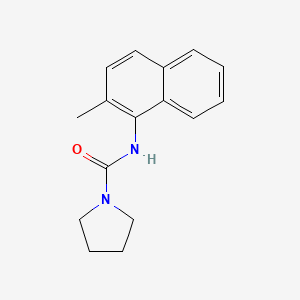![molecular formula C14H25NO B7630408 N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)
N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic drug. It is a metabolite of tramadol, which is a widely used pain medication. ODT has been the subject of scientific research due to its potential as a therapeutic agent for pain management.
Mécanisme D'action
N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine acts on the mu-opioid receptor, which is located in the brain and spinal cord. Activation of this receptor results in the inhibition of pain signals, leading to analgesia. N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine also has activity at the serotonin and norepinephrine transporters, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine has been shown to produce analgesia, sedation, and respiratory depression in animal studies. It has also been found to have antitussive effects, which may make it useful in the treatment of cough. N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine has a similar pharmacological profile to other opioids, and as such, it has the potential for abuse and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine has been used in laboratory experiments to study its pharmacological effects. One advantage of using N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine is that it is a synthetic compound, which allows for precise control of the dose and purity. However, N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine has a similar pharmacological profile to other opioids, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine. One area of interest is its potential use as a pain medication. Further studies are needed to determine the efficacy and safety of N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine in humans. Another area of interest is the development of new opioid analgesics that have reduced potential for abuse and dependence. N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine may serve as a starting point for the development of such compounds. Additionally, studies are needed to further elucidate the mechanism of action of N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine, which may lead to the development of new analgesics with improved efficacy and safety profiles.
Méthodes De Synthèse
N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine can be synthesized by the reduction of tramadol using sodium borohydride or lithium aluminum hydride. The reduction reaction results in the removal of the N-methyl group, leading to the formation of N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine.
Applications De Recherche Scientifique
N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine has been studied for its potential use as a pain medication. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Additionally, N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine has been found to have a longer half-life than tramadol, which may result in a longer duration of pain relief.
Propriétés
IUPAC Name |
N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-2-10-4-3-5-11(8-10)15-13-9-12-6-7-14(13)16-12/h10-15H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGGYPQIOWZSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C1)NC2CC3CCC2O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)


![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)
![3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea](/img/structure/B7630385.png)
![1-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7630394.png)
![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7630401.png)
![2-(1,3-benzothiazol-2-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7630414.png)
![2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide](/img/structure/B7630420.png)

![4-[(7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630428.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)